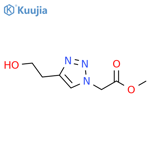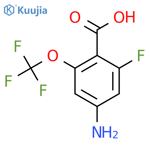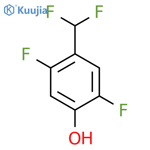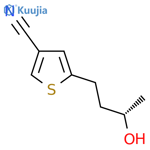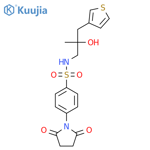ホスホエタノールアミン
Phosphoethanolamines are a class of organic compounds characterized by the presence of a phosphate group attached to an ethylamine functional group. These molecules serve as essential intermediates in various biological pathways, particularly in the metabolism and signaling mechanisms within cells. Phosphoethanolamines play a critical role in the synthesis of phosphatidylethanolamine (PE), which is a major component of cell membranes. Additionally, these compounds can be involved in the production of other phospholipids and are also important in the regulation of cellular processes such as signal transduction and gene expression.
In chemical research and industry, phosphoethanolamines are used as reagents for the synthesis of various pharmaceuticals, cosmetics, and food additives. Their unique properties make them valuable in developing innovative applications across multiple sectors. Due to their biocompatibility and ability to interact with cellular membranes, they find use in drug delivery systems, where they can enhance the efficacy and safety of therapeutic agents.
The structural complexity and functional versatility of phosphoethanolamines make them a focal point for both academic research and industrial development, offering potential benefits across diverse fields.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
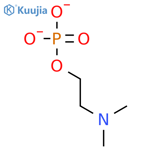 |
N,N-Dimethylaminoethanol Phosphate (~70%) | 6909-62-2 | C4H12NO4P |
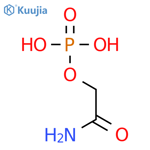 |
(carbamoylmethoxy)phosphonic acid | 65424-62-6 | C2H6NO5P |
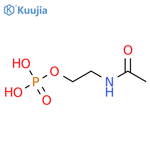 |
Phosphoric acid 2-(acetylamino)ethyl ester | 89603-45-2 | C4H10NO5P |
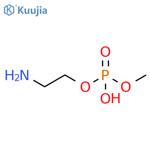 |
Methylphosphoethanolamine | 4275-95-0 | C3H10NO4P |
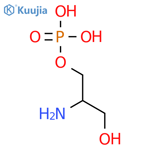 |
1,3-Propanediol,2-amino-, mono(dihydrogen phosphate) (ester) (9CI) | 65929-04-6 | C3H10NO5P |
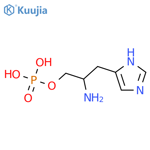 |
1H-Imidazole-5-propanol,b-amino-, 5-(dihydrogenphosphate), (bS)- | 25679-93-0 | C6H12N3O4P |
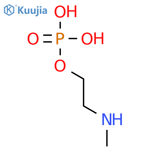 |
N-Methylethanolamine Phosphate | 6909-61-1 | C3H10NO4P |
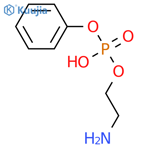 |
Phosphoric acid, mono(2-aminoethyl) monophenyl ester | 70772-65-5 | C8H12NO4P |
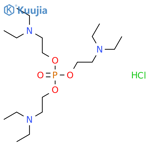 |
tris[2-(diethylamino)ethyl] phosphate hydrochloride | 4381-20-8 | C18H43ClN3O4P |
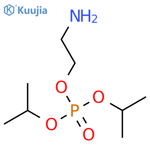 |
2-Aminoethyl dipropan-2-yl phosphate | 14646-04-9 | C8H20NO4P |
関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
推奨される供給者
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
